Egfr T790M/L858R-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Egfr T790M/L858R-IN-2 is a compound designed to target specific mutations in the epidermal growth factor receptor (EGFR), namely the T790M and L858R mutations. These mutations are commonly associated with resistance to first- and second-generation tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) patients . The compound is part of a class of inhibitors that aim to overcome this resistance and provide effective treatment options for patients with these mutations .
准备方法
The synthesis of Egfr T790M/L858R-IN-2 involves several steps, including the preparation of key intermediates and the final coupling reactions. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity . Industrial production methods may include large-scale synthesis using automated reactors and purification techniques such as chromatography and crystallization .
化学反应分析
Egfr T790M/L858R-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, affecting the compound’s stability and efficacy.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the compound. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally aim to enhance the compound’s therapeutic properties.
科学研究应用
Egfr T790M/L858R-IN-2 has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of specific mutations on EGFR activity and inhibitor binding.
Biology: Helps in understanding the molecular mechanisms of drug resistance in cancer cells.
Industry: Utilized in the development of new diagnostic tools and assays for detecting EGFR mutations.
作用机制
Egfr T790M/L858R-IN-2 exerts its effects by binding to the mutated EGFR, inhibiting its tyrosine kinase activity. This inhibition prevents the receptor from activating downstream signaling pathways that promote cell proliferation, survival, and migration . The compound specifically targets the T790M and L858R mutations, which are known to confer resistance to earlier generations of TKIs . By blocking these pathways, this compound can effectively reduce tumor growth and improve patient outcomes .
相似化合物的比较
Egfr T790M/L858R-IN-2 is unique in its ability to target both the T790M and L858R mutations simultaneously. Similar compounds include:
Osimertinib: A third-generation TKI that targets the T790M mutation but may not be as effective against the L858R mutation.
Dacomitinib: Another second-generation TKI with a broader target profile but potential limitations in overcoming resistance. This compound’s dual-targeting capability makes it a promising candidate for overcoming resistance in NSCLC patients with these specific mutations.
属性
分子式 |
C28H28FN7O |
---|---|
分子量 |
497.6 g/mol |
IUPAC 名称 |
N-[3-[[6-fluoro-2-[4-(4-methylpiperazin-1-yl)anilino]quinazolin-4-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C28H28FN7O/c1-3-26(37)30-21-5-4-6-22(18-21)31-27-24-17-19(29)7-12-25(24)33-28(34-27)32-20-8-10-23(11-9-20)36-15-13-35(2)14-16-36/h3-12,17-18H,1,13-16H2,2H3,(H,30,37)(H2,31,32,33,34) |
InChI 键 |
KDWNVZXLHSMELQ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)F)C(=N3)NC5=CC(=CC=C5)NC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。